3-Bromoquinoxaline-2-carbaldehyde
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Overview
Description
3-Bromoquinoxaline-2-carbaldehyde is a chemical compound with the molecular formula C9H5BrN2O and a molecular weight of 237.05 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoxaline-2-carbaldehyde typically involves the bromination of quinoxaline-2-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium) are commonly used.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products:
Substitution: Various substituted quinoxaline derivatives.
Oxidation: 3-Bromoquinoxaline-2-carboxylic acid.
Reduction: 3-Bromoquinoxaline-2-methanol.
Scientific Research Applications
3-Bromoquinoxaline-2-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromoquinoxaline-2-carbaldehyde largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The molecular targets and pathways involved can vary, but often include key enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Quinoxaline-2-carbaldehyde: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3-Chloroquinoxaline-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
2,3-Dibromoquinoxaline: Contains two bromine atoms, which can significantly alter its chemical properties and reactivity.
Uniqueness: 3-Bromoquinoxaline-2-carbaldehyde is unique due to the presence of both an aldehyde group and a bromine atom, which allows for a diverse range of chemical modifications and applications. Its reactivity and potential for forming various derivatives make it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-bromoquinoxaline-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMPSZQDMGESNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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